molecular formula C24H29N7O5 B13387718 O-propargyl-puromycine (OPP)

O-propargyl-puromycine (OPP)

Cat. No.: B13387718
M. Wt: 495.5 g/mol
InChI Key: JXBIGWQNNSJLQK-UHFFFAOYSA-N
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Description

O-propargyl-puromycine is an alkyne analog of puromycin, a naturally occurring aminonucleoside antibiotic. This compound is used primarily for monitoring protein synthesis in cell culture and whole organisms. It incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation .

Preparation Methods

Synthetic Routes and Reaction Conditions

O-propargyl-puromycine is synthesized by modifying puromycin to include an alkyne group. The synthetic route involves the incorporation of a propargyl group into the puromycin molecule. The reaction conditions typically involve the use of copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the alkyne functionality .

Industrial Production Methods

Industrial production methods for O-propargyl-puromycine are not well-documented in the public domain. the synthesis likely follows similar protocols used in laboratory settings, scaled up for industrial production. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-propargyl-puromycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically triazole derivatives, which are used for various biochemical applications, including protein labeling and detection .

Scientific Research Applications

O-propargyl-puromycine has a wide range of applications in scientific research:

Mechanism of Action

O-propargyl-puromycine exerts its effects by incorporating into the C-terminus of translating polypeptide chains, thereby terminating protein synthesis. This incorporation is facilitated by the ribosome, which mistakes the compound for an aminoacyl-tRNA. The truncated polypeptides can then be detected using click chemistry, where the alkyne group reacts with azides to form triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-propargyl-puromycine is unique due to its alkyne group, which allows for click chemistry applications without the need for methionine-free media. This makes it more versatile and easier to use in various experimental setups .

Properties

Molecular Formula

C24H29N7O5

Molecular Weight

495.5 g/mol

IUPAC Name

2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide

InChI

InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34)

InChI Key

JXBIGWQNNSJLQK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O

Origin of Product

United States

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